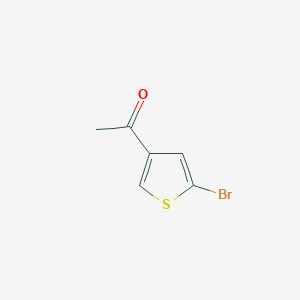

1-(5-Bromothiophen-3-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDKDDPMXRCHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506761 | |

| Record name | 1-(5-Bromothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59227-67-7 | |

| Record name | 1-(5-Bromothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromothiophen-3-YL)ethanone: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromothiophen-3-YL)ethanone, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and its emerging applications, particularly in the realm of drug development. The versatility of its thiophene core, coupled with the reactive handles of the bromo and acetyl functionalities, makes it a valuable scaffold for the synthesis of novel therapeutic agents, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators. This document aims to serve as a foundational resource for researchers leveraging this compound in their scientific endeavors.

Introduction

This compound, with the CAS number 59227-67-7 , is a substituted thiophene derivative that has garnered attention as a versatile intermediate in organic synthesis. Its structure, featuring a bromine atom at the 5-position and an acetyl group at the 3-position of the thiophene ring, offers multiple sites for chemical modification. This unique arrangement allows for the strategic introduction of diverse functionalities, enabling the construction of complex molecular architectures with potential biological activity. This guide will delve into the core characteristics of this compound, providing essential data and protocols for its effective utilization in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction optimization, and application. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 59227-67-7 | N/A |

| Molecular Formula | C₆H₅BrOS | N/A |

| Molecular Weight | 205.07 g/mol | N/A |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Not explicitly found for the 3-yl isomer. For comparison, the 2-yl isomer, 1-(5-bromothiophen-2-yl)ethanone, has a melting point of 96-98 °C. | N/A |

| Boiling Point | Not explicitly found for the 3-yl isomer. | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |

Safety Information:

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies. A common and effective method is the Friedel-Crafts acylation of 3-bromothiophene.

Experimental Protocol: Friedel-Crafts Acylation of 3-Bromothiophene

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

3-Bromothiophene

-

Acetyl chloride or acetic anhydride

-

A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄))

-

Anhydrous solvent (e.g., dichloromethane (DCM) or carbon disulfide (CS₂))

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromothiophene in the anhydrous solvent.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add the Lewis acid catalyst portion-wise while maintaining the temperature at 0 °C.

-

To this mixture, add acetyl chloride or acetic anhydride dropwise via a dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then warm to room temperature and stir for another 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Logical Workflow for Friedel-Crafts Acylation

Caption: A logical workflow for the synthesis of this compound.

Reactivity and Further Functionalization

The bromine atom on the thiophene ring is a versatile handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. The acetyl group can also be modified, for instance, through reduction to an alcohol or conversion to other functional groups.

Applications in Drug Discovery

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres of phenyl groups and their favorable pharmacokinetic properties. This compound serves as a valuable starting material for the synthesis of compounds targeting various biological pathways.

Kinase Inhibitors

The thiophene scaffold is a common feature in many kinase inhibitors. The ability to functionalize both the 5-position (via the bromo group) and the 3-position (via the acetyl group) of this compound allows for the exploration of structure-activity relationships (SAR) in the design of potent and selective kinase inhibitors. For example, the thiophene ring can act as a hinge-binding motif, a key interaction for many kinase inhibitors.

G Protein-Coupled Receptor (GPCR) Modulators

GPCRs represent a large family of drug targets. The structural features of this compound can be incorporated into ligands that modulate the activity of various GPCRs. The thiophene ring can participate in crucial aromatic interactions within the receptor binding pocket, and the substituents can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

General Workflow for Drug Discovery Application

Caption: A general workflow for utilizing this compound in drug discovery.

Experimental Protocols for Biological Evaluation

While specific signaling pathways directly modulated by this compound itself are not well-documented, its derivatives are often evaluated in standard biological assays. Below are general protocols for assessing the activity of compounds derived from this scaffold.

Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the inhibitory activity of a test compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound dissolved in DMSO

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30 °C or 37 °C) for a predetermined time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

GPCR Binding Assay (Radioligand Displacement - Generic Protocol)

Objective: To determine the binding affinity of a test compound to a specific GPCR.

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand)

-

Test compound dissolved in DMSO

-

Binding buffer

-

Scintillation cocktail

-

Scintillation counter

-

Filter plates and vacuum manifold

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, incubate the cell membranes, radiolabeled ligand, and test compound in the binding buffer.

-

Allow the binding to reach equilibrium (incubation time and temperature are receptor-dependent).

-

Separate the bound and free radioligand by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of specific binding displaced by the test compound and determine the Ki or IC₅₀ value.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery. Its well-defined structure and multiple points for functionalization provide a robust platform for the generation of diverse chemical libraries. The synthetic protocols and biological evaluation methods outlined in this guide offer a starting point for researchers aiming to exploit the properties of this compound in the development of novel therapeutic agents and advanced materials. Further exploration of its reactivity and applications is warranted to fully unlock its potential in various scientific disciplines.

An In-depth Technical Guide to 1-(5-Bromothiophen-3-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1-(5-Bromothiophen-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a disubstituted thiophene derivative featuring a bromine atom at the 5-position and an acetyl group at the 3-position. The presence of the electron-withdrawing acetyl group and the halogen atom significantly influences the electronic properties and reactivity of the thiophene ring.

Chemical Structure

The canonical structure of this compound is depicted below:

Chemical Formula: C₆H₅BrOS[1]

Synonyms: 3-Acetyl-5-bromothiophene, 1-(5-bromo-3-thienyl)ethanone

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below. Spectroscopic data is predicted based on foundational principles of NMR spectroscopy and analysis of structurally related isomers, providing expected values for characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 205.07 g/mol | [1] |

| CAS Number | 59227-67-7 | [1] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 63-64 °C | [2] |

| Boiling Point | 130-135 °C (at 13 mmHg) | [2] |

| Purity (Typical) | ≥95% | [1] |

Table 2: Predicted Spectroscopic Data

| Technique | Data Type | Predicted Chemical Shift (δ) / Value | Assignment & Notes |

| ¹H NMR | Chemical Shift | ~2.5 ppm (s, 3H) | -CH₃ (Acetyl group) |

| (CDCl₃, 400 MHz) | ~7.6 ppm (d, 1H) | H-4 (Thiophene ring proton) | |

| ~7.9 ppm (d, 1H) | H-2 (Thiophene ring proton) | ||

| ¹³C NMR | Chemical Shift | ~26.0 ppm | -CH₃ (Acetyl group) |

| (CDCl₃, 100 MHz) | ~115.0 ppm | C-5 (Carbon bearing Bromine) | |

| ~129.0 ppm | C-2 | ||

| ~135.0 ppm | C-4 | ||

| ~142.0 ppm | C-3 (Carbon bearing Acetyl group) | ||

| ~190.0 ppm | C=O (Carbonyl) | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1670 cm⁻¹ | C=O stretch (Aryl ketone) |

| ~3100 cm⁻¹ | C-H stretch (Aromatic) | ||

| Mass Spectrometry | m/z | 204/206 | [M]⁺ isotope pattern for Bromine |

| (EI) | 189/191 | [M-CH₃]⁺ | |

| 43 | [CH₃CO]⁺ |

Note: NMR chemical shifts are estimates based on the analysis of isomers like 2-bromo-1-(thiophen-3-yl)ethanone and general substituent effects on the thiophene ring.[3]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 3-bromothiophene. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst to generate a reactive acylium ion, which then acylates the thiophene ring.

Synthesis Pathway: Friedel-Crafts Acylation

The logical workflow for the synthesis is outlined below.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the Friedel-Crafts acylation of 3-bromothiophene.

Materials:

-

3-Bromothiophene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane (50 mL) within the reaction flask. The mixture is cooled to 0°C in an ice-water bath.

-

Acylium Ion Formation: Acetyl chloride (1.1 equivalents), dissolved in 20 mL of anhydrous DCM, is added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Addition of Substrate: 3-Bromothiophene (1.0 equivalent), dissolved in 20 mL of anhydrous DCM, is added to the dropping funnel and subsequently added dropwise to the reaction mixture over 30 minutes at 0°C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Quenching: The reaction mixture is carefully and slowly poured into a beaker containing crushed ice (100 g) and concentrated HCl (20 mL) with vigorous stirring. This step hydrolyzes the aluminum complexes.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with DCM (2 x 30 mL).

-

Neutralization and Drying: The combined organic layers are washed sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). The organic layer is then dried over anhydrous MgSO₄.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Applications in Research and Drug Development

This compound is a versatile intermediate. The bromine atom serves as a handle for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The ketone functionality can be modified through various reactions, including reduction to an alcohol, reductive amination, or conversion to other functional groups.

This versatility makes it a valuable starting material for synthesizing complex molecules with potential applications as:

-

Active Pharmaceutical Ingredients (APIs): Thiophene-containing compounds are known to exhibit a wide range of biological activities.

-

Organic Electronic Materials: The thiophene moiety is a common component in the design of conducting polymers and materials for organic electronics.

-

Fragment-Based Drug Discovery: As a substituted heterocycle, it can serve as a fragment for screening against biological targets.

The logical relationship of its utility in synthetic chemistry is outlined below.

Caption: Application pathways for this compound.

References

Spectroscopic Profile of 1-(5-Bromothiophen-3-yl)ethanone: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This document, therefore, presents a summary of available spectroscopic information for closely related isomers and structural analogs to provide a comparative context for researchers working with this compound. The provided data should be used as a reference point and not as a direct representation of 1-(5-Bromothiophen-3-yl)ethanone.

Comparative Spectroscopic Data

To aid in the characterization of this compound, the following tables summarize the spectroscopic data for key structural isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data of Related Thiophen-3-yl Ethanone Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-bromo-1-(thiophen-3-yl)ethanone | CDCl₃ | 7.81 (d, J = 4.0 Hz, 1H), 7.72 (d, J = 4.8 Hz, 1H), 7.17 (t, J = 4.4 Hz, 1H), 4.37 (s, 2H)[1] |

| 2,2-dibromo-1-(thiophen-3-yl)ethanone | CDCl₃ | 8.01 (d, J = 3.6 Hz, 1H), 7.79 (d, J = 5.2 Hz, 1H), 7.21 (t, J = 4.4 Hz, 1H), 6.50 (s, 1H)[1] |

¹³C NMR Data of Related Thiophen-3-yl Ethanone Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-bromo-1-(thiophen-3-yl)ethanone | CDCl₃ | 184.4, 140.7, 135.3, 133.5, 128.4, 30.6[1] |

| 2,2-dibromo-1-(thiophen-3-yl)ethanone | CDCl₃ | 179.8, 136.5, 136.4, 134.7, 128.5, 38.9[1] |

Infrared (IR) Spectroscopy

IR Data of a Related Bromoacetophenone

| Compound | Sample Phase | Characteristic Peaks (cm⁻¹) |

| 2,2-dibromo-1-(m-tolyl)ethanone | neat | 3067, 2977, 1672, 1325, 1031, 842[1] |

Mass Spectrometry (MS)

At present, no specific mass spectrometry data for this compound has been located in the searched resources.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available in the reviewed literature. However, general procedures for acquiring NMR, IR, and MS data are well-established.

General NMR Spectroscopy Protocol: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) often used as an internal standard.

General IR Spectroscopy Protocol: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent.

General Mass Spectrometry Protocol: Mass spectra are typically acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). The instrument is calibrated using a known standard, and the sample is introduced directly or via a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Logical Workflow for Compound Characterization

The process of characterizing a synthesized compound like this compound follows a logical progression of analytical techniques.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide underscores the current gap in publicly available, comprehensive spectroscopic data for this compound. Researchers are advised to perform their own detailed spectroscopic analysis for definitive structural confirmation. The provided comparative data for related compounds should serve as a useful, albeit indirect, reference in this process.

References

An In-depth Technical Guide to the Synthesis of 1-(5-Bromothiophen-3-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthesis pathways for 1-(5-Bromothiophen-3-YL)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. This document outlines detailed experimental protocols for the most viable synthetic routes, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Introduction

This compound (CAS No. 59227-67-7) is a disubstituted thiophene derivative featuring a bromine atom and an acetyl group. The specific arrangement of these functional groups makes it a versatile intermediate for introducing the 3-acetyl-5-bromothienyl moiety into more complex molecules, particularly through cross-coupling reactions at the bromine-bearing C5 position. The synthesis of this specific isomer requires careful regiochemical control, as the thiophene ring exhibits differential reactivity at its α (2,5) and β (3,4) positions.

Physicochemical and Spectroscopic Data

A summary of the key properties for the target compound and its principal precursor, 3-acetylthiophene, is provided below.

| Compound | IUPAC Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Target Product | This compound | 59227-67-7 | C₆H₅BrOS | 205.07 | Not Reported | Not Reported |

| Precursor | 1-(Thiophen-3-yl)ethanone | 1468-83-3 | C₆H₆OS | 126.18 | 208-210 | 57-62[1] |

Note: Experimental boiling and melting points for the final product are not widely reported in the literature and should be determined empirically.

Primary Synthesis Pathway: Electrophilic Bromination of 3-Acetylthiophene

The most direct and regioselective approach to this compound is the electrophilic bromination of 3-acetylthiophene. The acetyl group at the C3 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, it directs incoming electrophiles primarily to the C5 position, which remains the most activated site for substitution after the C3 position is occupied. This leads to the desired isomer with high selectivity.

Caption: Regioselective bromination of 3-acetylthiophene.

Experimental Protocol: Bromination of 3-Acetylthiophene

This protocol is based on established methods for the regioselective bromination of substituted thiophenes using N-Bromosuccinimide (NBS).[2]

Materials:

-

3-Acetylthiophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (or Dichloromethane/Chloroform)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel (optional)

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

Procedure:

-

In a round-bottom flask, dissolve 3-acetylthiophene (1.0 eq) in acetonitrile (approx. 0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add N-Bromosuccinimide (1.05 eq) to the cooled solution in portions over 10-15 minutes. For larger scale reactions, adding NBS as a solution in the reaction solvent is recommended.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Expected Yield: Yields for this specific reaction are not extensively documented, but analogous brominations of functionalized thiophenes typically proceed in good to excellent yields (70-95%).

Synthesis of Precursor: 3-Acetylthiophene

While 3-acetylthiophene is commercially available, its synthesis may be required. Direct Friedel-Crafts acylation of thiophene overwhelmingly yields the 2-acetyl isomer. Therefore, an indirect, multi-step route starting from 3-bromothiophene is necessary. The following pathway is adapted from a patented method.[3]

References

An In-depth Technical Guide to the Synthesis of 1-(5-Bromothiophen-3-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-(5-Bromothiophen-3-yl)ethanone, a valuable intermediate in the development of pharmaceuticals and other advanced organic materials. The synthesis of this specific isomer requires a strategic approach due to the directing effects of substituents on the thiophene ring. This document outlines the primary starting materials, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a disubstituted thiophene derivative featuring a bromine atom at the 5-position and an acetyl group at the 3-position. The introduction of substituents at the 3- and 5-positions of the thiophene ring is a common challenge in organic synthesis. Direct acylation of thiophene typically occurs at the more reactive 2-position. Therefore, the synthesis of the 3-acetyl derivative necessitates a multi-step approach, often starting with a 3-substituted thiophene precursor.

Primary Synthetic Pathway

The most logical and well-documented synthetic pathway to this compound commences with 3-bromothiophene as the key starting material. The overall synthesis can be conceptually divided into two main stages:

-

Synthesis of the intermediate, 3-acetylthiophene.

-

Regioselective bromination of 3-acetylthiophene to yield the final product.

The following sections provide a detailed exploration of the starting materials and experimental procedures for each stage.

Starting Material: 3-Bromothiophene

3-Bromothiophene is the cornerstone for the synthesis of this compound. Its preparation is a critical first step, as direct bromination of thiophene overwhelmingly yields the 2-bromo isomer. A common and effective method for synthesizing 3-bromothiophene involves the debromination of 2,3,5-tribromothiophene.

Synthesis of 2,3,5-Tribromothiophene

This precursor is synthesized by the exhaustive bromination of thiophene.

Experimental Protocol:

A detailed procedure for the synthesis of 2,3,5-tribromothiophene can be found in established literature. A typical lab-scale synthesis would involve the slow addition of excess bromine to a solution of thiophene in a suitable solvent, often with cooling to control the exothermic reaction.

Debromination to 3-Bromothiophene

The selective removal of the bromine atoms at the 2- and 5-positions of 2,3,5-tribromothiophene yields the desired 3-bromothiophene.

Experimental Protocol:

A common method for this selective reduction utilizes zinc dust in acetic acid.

Synthesis of 3-Acetylthiophene from 3-Bromothiophene

Introducing an acetyl group at the 3-position of the thiophene ring is more challenging than at the 2-position.[1] A reliable two-step method starting from 3-bromothiophene has been reported.[1]

Step 1: Grignard Coupling to form 3-Ethylthiophene

This step involves a nickel-catalyzed cross-coupling reaction between the Grignard reagent of ethyl bromide and 3-bromothiophene.

Experimental Protocol:

-

Preparation of Ethylmagnesium Bromide: In a three-necked flask equipped with a dropping funnel and a reflux condenser, magnesium turnings are reacted with ethyl bromide in anhydrous diethyl ether to form the Grignard reagent.

-

Coupling Reaction: To a separate flask containing 3-bromothiophene and a catalytic amount of bis(triphenylphosphine)nickel(II) chloride in anhydrous diethyl ether, the prepared ethylmagnesium bromide solution is added dropwise. The reaction mixture is then refluxed.

-

Work-up and Purification: After cooling, the reaction is quenched with water. The organic layer is separated, dried, and the solvent is removed. The crude 3-ethylthiophene is then purified by vacuum distillation.[1]

Step 2: Oxidation of 3-Ethylthiophene to 3-Acetylthiophene

The ethyl group of 3-ethylthiophene is oxidized to an acetyl group using a strong oxidizing agent.

Experimental Protocol:

-

Oxidation: 3-Ethylthiophene is reacted with potassium permanganate in a solution of magnesium nitrate under heating.[1]

-

Work-up and Purification: The reaction mixture is filtered while hot, and the precipitate is washed with boiling water. The combined filtrate is cooled and the product, 3-acetylthiophene, is collected and dried under reduced pressure.[1]

Quantitative Data for 3-Acetylthiophene Synthesis:

| Parameter | Value | Reference |

| Starting Material | 3-Bromothiophene | [1] |

| Intermediate | 3-Ethylthiophene | [1] |

| Final Product | 3-Acetylthiophene | [1] |

| Catalyst (Coupling) | Bis(triphenylphosphine)nickel(II) chloride | [1] |

| Oxidizing Agent | Potassium Permanganate | [1] |

| Overall Yield | Not explicitly stated |

Synthesis of this compound via Bromination of 3-Acetylthiophene

The final step in the synthesis is the regioselective bromination of 3-acetylthiophene at the 5-position. The acetyl group at the 3-position is a meta-directing deactivator. In the case of thiophene, which is an electron-rich aromatic ring, the position ortho to the sulfur atom (the 5-position) is still activated towards electrophilic substitution.

Experimental Protocol:

A general procedure for the bromination of a substituted thiophene involves the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

-

Reaction Setup: In a round-bottom flask, 3-acetylthiophene is dissolved in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride).

-

Bromination: The brominating agent (e.g., N-bromosuccinimide) is added portion-wise to the solution, and the reaction is stirred at an appropriate temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine, followed by washing with water and brine. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Quantitative Data for Bromination of 3-Acetylthiophene:

| Parameter | Value |

| Starting Material | 3-Acetylthiophene |

| Product | This compound |

| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine |

| Typical Solvent | Acetic Acid, Chloroform, or Carbon Tetrachloride |

| Expected Yield | Varies depending on specific conditions |

Alternative Synthetic Approaches

While the pathway described above is a robust method, other synthetic strategies could potentially be employed.

Direct Friedel-Crafts Acylation of 3-Bromothiophene

A direct Friedel-Crafts acylation of 3-bromothiophene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst is a conceivable one-step route to an acetylated bromothiophene. However, this reaction is known to be challenging in terms of regioselectivity and may lead to a mixture of isomers, including acylation at the 2- and 5-positions. Careful optimization of the Lewis acid, solvent, and reaction temperature would be necessary to favor the formation of the desired 3-acetyl-5-bromothiophene.

Logical Relationships and Experimental Workflows

The synthesis of this compound involves a series of sequential reactions. The logical flow of the primary synthetic pathway is illustrated below.

Caption: Synthetic pathway for this compound.

The experimental workflow for the synthesis of 3-acetylthiophene from 3-bromothiophene can be visualized as follows:

References

In-Depth Technical Guide on the Potential Biological Activity of 1-(5-Bromothiophen-3-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and associated experimental methodologies for derivatives of 1-(5-Bromothiophen-3-yl)ethanone. This class of compounds, belonging to the broader family of thiophene derivatives, has garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles.

Introduction to Thiophene Derivatives and Their Biological Significance

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are recognized as "privileged structures" in drug discovery. This is attributed to their ability to interact with a wide range of biological targets, leading to a variety of therapeutic effects. The incorporation of a thiophene nucleus into a molecule can enhance its pharmacological properties due to the bioisosteric relationship of the thiophene ring with other aromatic systems like benzene and furan. Thiophene derivatives have been reported to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The bromine substitution on the thiophene ring, as seen in this compound, can further influence the compound's lipophilicity and electronic properties, potentially enhancing its biological activity and making its derivatives promising candidates for further investigation.

Synthesis of this compound Derivatives

The ethanone moiety of this compound serves as a versatile synthetic handle for the generation of a diverse library of derivatives. Common synthetic strategies involve the condensation of the acetyl group with various aromatic aldehydes to form chalcones, which can then be further cyclized to yield a variety of heterocyclic systems, such as pyrazolines.

A general synthetic approach involves the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The resulting chalcone can then be reacted with reagents like hydrazine hydrate to yield pyrazoline derivatives.

Potential Biological Activities

While specific biological activity data for a wide range of this compound derivatives is an emerging area of research, the broader class of thiophene derivatives, particularly chalcones and pyrazolines, has been extensively studied. Based on this existing body of literature, the following biological activities are of significant interest for derivatives of this compound.

Anticancer Activity

Thiophene derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression, such as the VEGFR-2/Akt pathway.

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thieno[3,2-d]pyrimidine | MCF-7 | 11.17 ± 0.42 | [1] |

| Thieno[3,2-d]pyrimidine | MCF-7 | 14.53 ± 0.54 | [1] |

| 4-Aminothiophene Derivative | MCF-7 | 16.76 ± 0.63 | [1] |

Note: Data for specific this compound derivatives is limited in the public domain. The table presents data for structurally related thiophene compounds to indicate potential activity.

Antimicrobial Activity

The thiophene scaffold is present in several clinically used antimicrobial agents. Derivatives of this compound, such as pyrazolines, have shown promise as antibacterial and antifungal agents. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Table 2: Antimicrobial Activity of 1-Phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazoline Derivatives

| Compound (Substituent) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |

| 4-OCH3 | 125 | 250 | 250 | 500 | [2] |

| 4-Cl | 250 | 500 | 500 | >500 | [2] |

| 4-NO2 | 125 | 250 | 250 | 250 | [2] |

| 2-Cl | 250 | 500 | 500 | >500 | [2] |

| 2-NO2 | 250 | 250 | 500 | 500 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8][9][10]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a microorganism. The lowest concentration that shows no visible growth (turbidity) is considered the MIC.

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[2][11][12][13][14]

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 kinase. The inhibition of this activity by a test compound is measured.

Procedure:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing VEGFR-2 enzyme, a suitable kinase buffer, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

-

Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the remaining ATP. This can be done using various methods, such as:

-

Luminescent ATP detection: Measures the amount of ATP consumed.

-

Antibody-based detection (ELISA): Uses a specific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the potential of these compounds. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with the potential for significant biological activity, particularly in the areas of anticancer and antimicrobial research. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for screening. While the currently available data for this specific subclass of thiophenes is limited, the well-established bioactivities of related thiophene derivatives, chalcones, and pyrazolines provide a strong rationale for their continued investigation.

Future research should focus on the systematic synthesis and biological evaluation of a broad range of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to identify the specific molecular targets and pathways modulated by the most potent compounds. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to undertake these investigations and unlock the full therapeutic potential of this versatile chemical scaffold.

References

- 1. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. benchchem.com [benchchem.com]

- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

The Pivotal Role of 1-(5-Bromothiophen-3-YL)ethanone in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(5-Bromothiophen-3-YL)ethanone, a halogenated thiophene derivative, has emerged as a critical and versatile building block in the landscape of medicinal chemistry. Its unique structural features, comprising a reactive acetyl group and a bromine atom on the thiophene ring, provide synthetic handles for a variety of chemical transformations. This allows for the construction of diverse molecular scaffolds with significant potential for therapeutic applications. This technical guide delves into the core utility of this compound, exploring its application in the synthesis of potent kinase inhibitors and other biologically active molecules, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

I. Synthetic Versatility and Applications

The strategic placement of the bromo and acetyl functionalities on the thiophene core makes this compound a valuable precursor for a range of chemical reactions pivotal to drug discovery. These include:

-

Cross-Coupling Reactions: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, alkynyl, and amino moieties.

-

Heterocycle Formation: The acetyl group serves as a key electrophilic center for condensation and cyclization reactions to form a variety of heterocyclic systems, including pyrazoles and aminothiazoles, which are prevalent in many biologically active compounds.

This synthetic tractability has led to the exploration of derivatives of this compound in several therapeutic areas, most notably in the development of kinase inhibitors for oncology and anti-inflammatory agents.

II. Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thiophene scaffold is a privileged structure in the design of kinase inhibitors.

A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a validated therapeutic strategy in oncology. Thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[1][2]

Synthesis of a Thiophene-3-Carboxamide VEGFR-2 Inhibitor:

While a direct synthesis from this compound is not explicitly detailed in the available literature, a plausible synthetic route can be extrapolated based on known thiophene chemistry. The acetyl group can be converted to a carboxylic acid, which is then amidated. The bromo group can be subsequently functionalized via a Suzuki coupling reaction to introduce the desired aryl substituent.

Quantitative Data: Thiophene-3-Carboxamide Derivatives as VEGFR-2 Inhibitors

The following table summarizes the in vitro activity of representative thiophene-3-carboxamide derivatives against VEGFR-2 and various cancer cell lines.

| Compound ID | VEGFR-2 IC50 (nM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) | PC3 IC50 (µM) | A549 IC50 (µM) | Reference |

| 14d | 191.1 | - | - | - | - | [1][2] |

| 3b | 126 | 3.105 | - | 2.15 | - | [3] |

| 4c | 75 | 3.023 | - | 3.12 | - | [3] |

VEGFR-2 Signaling Pathway:

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[4]

B. p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK signaling pathway is activated in response to inflammatory cytokines and cellular stress, playing a key role in the production of pro-inflammatory mediators like TNF-α and IL-1β.[5] Inhibition of p38 MAPK is a promising strategy for the treatment of inflammatory diseases. Thiazole derivatives have been identified as potent p38 MAPK inhibitors.[6]

Synthesis of a 4-Phenyl-5-pyridyl-1,3-thiazole p38 MAPK Inhibitor:

A plausible synthetic route to this class of inhibitors starting from this compound involves an initial Suzuki coupling to introduce the pyridyl group at the 5-position, followed by bromination of the acetyl group and subsequent Hantzsch thiazole synthesis with a substituted thioamide to form the desired 4,5-disubstituted thiazole.

Quantitative Data: 4-Phenyl-5-pyridyl-1,3-thiazole Derivatives as p38 MAPK Inhibitors

The following table presents the in vitro inhibitory activity of representative compounds against p38 MAPK and TNF-α release.

| Compound ID | p38 MAPK IC50 (nM) | TNF-α Release IC50 (nM) | Reference |

| 7g | - | - | [6] |

| 10b | - | - | [6] |

Note: Specific IC50 values for compounds 7g and 10b were not available in the provided search results, but they were identified as orally active lead candidates.[6]

p38 MAPK Signaling Pathway:

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3/6), and p38 MAPK. Upon activation by cellular stress or inflammatory cytokines, the cascade leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream substrates, including transcription factors (e.g., ATF2) and other kinases (e.g., MK2), leading to the production of inflammatory cytokines.

III. Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following are representative protocols for key synthetic transformations involving bromothiophene derivatives.

A. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of a bromothiophene with an arylboronic acid.

Workflow for Suzuki-Miyaura Coupling:

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[7][8]

B. General Protocol for Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of a 2-aminothiazole from an α-bromoketone and a thiourea derivative.

Procedure:

-

Synthesize the α-bromoketone by reacting the corresponding ketone (e.g., a derivative of this compound) with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

-

Dissolve the α-bromoketone (1.0 equiv) and the substituted thiourea (1.1 equiv) in ethanol.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.[7]

IV. Conclusion

This compound stands as a cornerstone in the synthetic chemist's toolkit for the construction of novel, biologically active molecules. Its inherent reactivity and versatility enable the efficient synthesis of diverse heterocyclic scaffolds, particularly those targeting key signaling pathways in cancer and inflammation. The ability to readily functionalize both the acetyl and bromo positions allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the strategic application of this compound in drug discovery programs is poised to expand, offering a reliable and adaptable platform for the development of next-generation medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Brominated Thiophenes: A Technical Guide to Their Applications

For Researchers, Scientists, and Drug Development Professionals

Brominated thiophenes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of functional materials and bioactive molecules. Their unique electronic properties and susceptibility to various coupling reactions make them indispensable in the fields of organic electronics, medicinal chemistry, and agrochemicals. This technical guide provides an in-depth review of the applications of brominated thiophenes, with a focus on synthetic methodologies, quantitative performance data, and key experimental protocols.

Synthetic Methodologies for Functionalization

The reactivity of the carbon-bromine bond in brominated thiophenes allows for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Key among these are the Suzuki-Miyaura coupling, Stille coupling, and Grignard Metathesis (GRIM) polymerization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between brominated thiophenes and boronic acids or esters, catalyzed by a palladium complex. This reaction is tolerant of a wide range of functional groups and often proceeds with high yields.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2,5-Dibromo-3-hexylthiophene [1]

-

To a Schlenk flask under an inert atmosphere (e.g., argon), add 2,5-dibromo-3-hexylthiophene (1 mmol), the desired arylboronic acid (1.1 mmol), and a base such as K₃PO₄ (1.75 mmol).

-

Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 4 mol%).

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (2.5 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

// Nodes Pd0 [label="Pd(0)L2", shape=circle, fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII [label="R-Pd(II)L2-Br", fillcolor="#EA4335"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="R'-B(OH)2\n+ Base", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_R [label="R-Pd(II)L2-R'", fillcolor="#EA4335"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="R-R'", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII; PdII -> Transmetalation; BoronicAcid -> Transmetalation; Transmetalation -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed];

// Invisible nodes for spacing {rank=same; OxAdd; Transmetalation; RedElim;} } .dot Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Cross-Coupling

The Stille coupling involves the reaction of a brominated thiophene with an organostannane reagent, also catalyzed by palladium. Organostannanes are stable and the reaction conditions are generally mild, making this a valuable synthetic tool.

Experimental Protocol: General Procedure for Stille Coupling [2]

-

In a flame-dried Schlenk flask under an inert atmosphere, add the brominated thiophene (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add an anhydrous and degassed solvent (e.g., toluene) via syringe.

-

Add the organostannane reagent (1.0-1.2 equivalents) via syringe.

-

Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

-

Wash the mixture with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

// Nodes Pd0 [label="Pd(0)L2", shape=circle, fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII [label="R-Pd(II)L2-Br", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; Organostannane [label="R'-Sn(Alkyl)3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_R [label="R-Pd(II)L2-R'", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="R-R'", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII; PdII -> Transmetalation; Organostannane -> Transmetalation; Transmetalation -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed];

// Invisible nodes for spacing {rank=same; OxAdd; Transmetalation; RedElim;} } .dot Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

Grignard Metathesis (GRIM) Polymerization

The GRIM method is a powerful technique for the synthesis of regioregular poly(3-alkylthiophenes) (P3ATs). It involves the treatment of a 2,5-dibromo-3-alkylthiophene with a Grignard reagent to form a mixture of magnesiated isomers, followed by nickel-catalyzed polymerization. This method allows for the synthesis of high molecular weight polymers with a high degree of head-to-tail (HT) couplings.[3][4]

Experimental Protocol: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via GRIM

-

Flame-dry a three-neck flask and back-fill with nitrogen.

-

Add 2,5-dibromo-3-hexylthiophene (14.3 mmol) followed by anhydrous tetrahydrofuran (THF).

-

Add a solution of tert-butylmagnesium chloride (2.0 M in diethyl ether, 14 mmol) via syringe and reflux the mixture for 90 minutes.

-

After cooling to room temperature, add dry Ni(dppp)Cl₂ (0.088 mmol) and allow the reaction to proceed for 45 minutes. The solution should turn red.

-

Precipitate the polymer in methanol and collect by vacuum filtration.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.

-

Collect the final product from the chloroform phase by precipitation in methanol and dry under vacuum.

Applications in Organic Electronics

Brominated thiophenes are fundamental building blocks for organic semiconductors used in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs).[5]

Organic Field-Effect Transistors (OFETs)

Polythiophenes synthesized from brominated monomers are widely used as the active layer in OFETs due to their excellent charge transport properties. The performance of these devices is highly dependent on the regioregularity of the polymer, which influences its solid-state packing and, consequently, its charge carrier mobility.

// Nodes Substrate [label="Substrate Cleaning\n(e.g., Si/SiO2 wafer)"]; Dielectric [label="Dielectric Surface Treatment\n(e.g., HMDS, OTS)"]; Polymer [label="Polymer Solution Preparation\n(Brominated thiophene-based polymer in solvent)"]; Deposition [label="Active Layer Deposition\n(Spin-coating, Drop-casting)"]; Annealing [label="Thermal Annealing"]; Electrodes [label="Source/Drain Electrode Deposition\n(Thermal Evaporation)"]; Device [label="OFET Device", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> Dielectric; Polymer -> Deposition; Dielectric -> Deposition; Deposition -> Annealing; Annealing -> Electrodes; Electrodes -> Device; } .dot Figure 3: General experimental workflow for the fabrication of an OFET.

Table 1: Performance of OFETs based on Brominated Thiophene-derived Polymers

| Polymer | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |

| P3HT | Spin Coating | 0.01 - 0.1 | 10⁵ - 10⁷ | [Generic P3HT data] |

| C8-BTBT | Solution-Processed | > 13 | Low Vth | [6] |

| PDBT-co-TT | Solution-Processed | 0.94 | Not Reported | [6] |

Organic Solar Cells (OSCs)

In OSCs, thiophene-based polymers, often synthesized from brominated precursors, act as the electron donor material in the active layer. The power conversion efficiency (PCE) of these devices is influenced by factors such as the polymer's band gap, energy levels, and morphology when blended with an electron acceptor.

Table 2: Performance of Organic Solar Cells with Brominated Thiophene-based Donor Polymers

| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| P10 | PC60BM | 1.91 | 0.64 | 5.68 | 64 | [7] |

| PURET-co-P3HT (1:2) | PCBM:Ag nanowires | 1.58 | 0.82 | 5.58 | 35 | [8] |

| PTTR | PC71BM | 8.21 | 0.82 | 14.30 | 70.01 | [9] |

Medicinal Chemistry Applications

The thiophene scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Bromination of the thiophene ring provides a handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for drug discovery. These derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[10][11]

Antimicrobial Activity

Brominated thiophene derivatives have demonstrated significant potential as antimicrobial agents against both bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for evaluating their efficacy.

Experimental Protocol: Broth Microdilution Method for MIC Determination [3]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 3: Antimicrobial Activity of Brominated Thiophene Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 | [3] |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Candida albicans | 16 | [3] |

| 2-bromo-3,5-dinitrothiophene | E. coli | > 12.5 | [12] |

| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [6] |

| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [6] |

Enzyme Inhibition

Substituted thiophenes, accessible through the functionalization of brominated intermediates, have been investigated as inhibitors of various enzymes, with potential applications in treating a range of diseases. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 4: Enzyme Inhibitory Activity of Thiophene Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Thiophene-3-carboxamide derivative 25 | JNK1 | 1.32 | [2] |

| Thiophene-3-carboxamide derivative 26 | JNK1 | 1.4 | [2] |

| Thiophene derivative 1 | 5-LOX | 29.2 | [11] |

| Benzothiophene-chalcone 5f | AChE | 62.1 | [13] |

| Benzothiophene-chalcone 5h | BChE | 24.3 | [13] |

Agrochemical Applications

Brominated thiophenes also serve as precursors for the synthesis of agrochemicals, including herbicides and fungicides. The thiophene moiety can be incorporated into molecules designed to target specific biological pathways in weeds or fungi.[4]

While specific quantitative data for the herbicidal and fungicidal activity of brominated thiophenes is less commonly published in readily accessible literature, patent literature indicates their utility. For example, certain thiophene sulfonylureas have been developed as pre- and post-emergence herbicides.[14] The general approach involves synthesizing a range of derivatives and screening them for activity against various plant and fungal species.

Conclusion

Brominated thiophenes are undeniably a cornerstone of modern organic synthesis. Their utility as versatile building blocks continues to drive innovation in materials science, drug discovery, and agrochemical development. The ability to precisely functionalize the thiophene core through well-established synthetic protocols provides a powerful platform for creating novel molecules with tailored properties. Future research will undoubtedly continue to expand the applications of these remarkable compounds, leading to the development of more efficient electronic devices, life-saving therapeutics, and effective crop protection solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]

- 4. US2651579A - Halogenated thiophene pesticide - Google Patents [patents.google.com]

- 5. New Terthiophene-Conjugated Porphyrin Donors for Highly Efficient Organic Solar Cells (Journal Article) | OSTI.GOV [osti.gov]

- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 7. omicsonline.org [omicsonline.org]

- 8. scispace.com [scispace.com]

- 9. New Terthiophene-Conjugated Porphyrin Donors for Highly Efficient Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. EP0064804A2 - Thiophene herbicides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Acetyl-5-bromothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-5-bromothiophene is a substituted thiophene derivative with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive bromine atom and a versatile acetyl group, makes it a valuable building block for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of 3-acetyl-5-bromothiophene, with a focus on its utility in cross-coupling reactions and other transformations relevant to drug discovery and materials science. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from closely related structures to provide representative protocols and data, offering a solid foundation for further research and development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅BrOS | N/A |

| Molecular Weight | 205.07 g/mol | |

| Appearance | White to tan solid (estimated) | |

| Melting Point | 94-96 °C (for 2-acetyl-5-bromothiophene) | |

| Boiling Point | 103 °C at 4 mmHg (for 2-acetyl-5-bromothiophene) | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. Limited solubility in water is expected. | |

| CAS Number | Not assigned. | N/A |

Spectroscopic Data

Detailed spectroscopic data for 3-acetyl-5-bromothiophene is not widely published. The following table provides expected spectral characteristics based on the analysis of related compounds.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the thiophene ring protons and the methyl protons of the acetyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the acetyl group and the bromine atom. |

| ¹³C NMR | Resonances for the four carbons of the thiophene ring, the carbonyl carbon, and the methyl carbon of the acetyl group. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone (around 1660-1700 cm⁻¹) and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine. |

Reactivity and Key Reactions

3-Acetyl-5-bromothiophene is expected to exhibit reactivity at three primary sites: the C-Br bond, the acetyl group, and the thiophene ring itself.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of C-C and C-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and vinyl-aryl compounds. It involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and requires optimization for 3-acetyl-5-bromothiophene.

Materials:

-

3-Acetyl-5-bromothiophene (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

-

A suitable base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol)

-

Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

-

In a reaction vessel, combine 3-acetyl-5-bromothiophene, the arylboronic acid, and the base.

-

Add the solvent and degas the mixture.

-

Add the palladium catalyst under an inert atmosphere.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.

Experimental Protocol: Representative Sonogashira Coupling

This protocol is a general guideline and requires optimization for 3-acetyl-5-bromothiophene.

Materials:

-

3-Acetyl-5-bromothiophene (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

A suitable base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 3-acetyl-5-bromothiophene, the palladium catalyst, and the copper co-catalyst.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne dropwise.

-

Heat the reaction mixture (typically 40-80 °C) and monitor its progress.

-

After completion, cool the mixture and perform a standard workup.

-

Purify the product by column chromatography.

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.